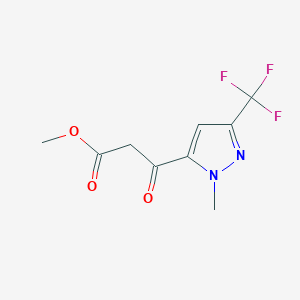

Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c1-14-5(6(15)4-8(16)17-2)3-7(13-14)9(10,11)12/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLRTZSSBYHGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

The key intermediate for the target compound is 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which serves as the pyrazole moiety precursor.

Method Overview:

The pyrazole ring is typically synthesized via the cyclization of methyl hydrazine derivatives with trifluoromethyl-substituted ketones or α,β-unsaturated ketones. A practical, high-yielding one-step procedure involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine in aqueous or alcoholic medium, often without additional organic solvents, under controlled temperature (50–140 °C) to achieve high selectivity and yield (up to 86.5%) of the desired isomer.-

- Use of aqueous medium or ethanol as solvent.

- Controlled temperature ranges between 50 and 140 °C.

- Reaction times vary from 1 hour at room temperature to 5 hours at elevated temperature (e.g., 80 °C).

- Acid catalysts such as acetic acid may be used to enhance selectivity.

- The process yields large platelet-like crystals, facilitating efficient filtration and washing.

Selectivity and Yield:

The method improves selectivity between isomeric pyrazoles (3- vs 5-substituted trifluoromethyl pyrazoles), achieving selectivity ratios of approximately 96:4, with yields around 86.5%.

Functionalization and Purification Techniques

Functional Group Modifications:

The trifluoromethyl-substituted pyrazole ring can be further functionalized via lithiation and subsequent reactions for introducing boronic acids, aldehydes, or sulfonyl groups, which may be relevant for further synthetic elaborations or derivatizations.Purification:

The final compound is purified by recrystallization or chromatographic methods to achieve high purity. The platelet-like crystal morphology of intermediates aids in efficient filtration and washing.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | Methyl hydrazine + 4-ethoxy-1,1,1-trifluoro-3-buten-2-one; aqueous/ethanol; 50–140 °C | ~86.5% yield; 96:4 isomer selectivity | Large platelet crystals; no organic solvents needed |

| 2 | β-Keto ester introduction | Condensation with methyl acetoacetate; Lewis acid/base catalyst; moderate temp | High yield (varies by catalyst) | Claisen condensation or Michael addition |

| 3 | Esterification (if starting from acid) | Methanol + acid catalyst (H2SO4) | High yield | Standard esterification conditions |

| 4 | Purification | Recrystallization, chromatography | High purity | Platelet crystals facilitate filtration |

Representative Research Findings

High Selectivity and Yield:

The patented method for pyrazole synthesis achieves high selectivity for the 3-substituted trifluoromethyl pyrazole isomer, which is crucial for downstream synthesis of the target β-keto ester.Practical Synthetic Routes:

Enamine’s research demonstrates a practical one-step synthesis of the trifluoromethyl pyrazole core from trifluoromethylated α,β-unsaturated ketones, enabling efficient access to functionalized pyrazoles for further elaboration.Functionalization Versatility:

Lithiation and subsequent electrophilic quenching of the pyrazole ring allow introduction of various functional groups, expanding the synthetic utility of the pyrazole intermediate before esterification.Industrial Relevance: The described methods are scalable and compatible with continuous flow reactors, enhancing industrial applicability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, particularly in the modulation of enzyme activity and receptor binding.

Case Study: Thrombopoietin Receptor Agonists

Research has indicated that compounds related to pyrazole derivatives can act as agonists for the thrombopoietin receptor, which is crucial for platelet production. This application is particularly relevant in treating thrombocytopenia, a condition characterized by low platelet counts. Studies have shown that modifications to the pyrazole ring can enhance solubility and bioavailability, improving therapeutic outcomes .

Agricultural Applications

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for use in herbicides and fungicides. The incorporation of this group into pyrazole derivatives has been linked to increased efficacy against various plant pathogens.

Case Study: Herbicide Development

One notable application is the development of herbicides like pyroxasulfone, where methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate serves as an intermediate. The synthesis process involves specific reaction conditions that yield high selectivity for the desired isomer, which is essential for maximizing herbicidal activity while minimizing environmental impact .

Table 1: Synthesis Conditions for Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate

| Reaction Component | Quantity | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1 g | THF | -78 °C | 87 |

| Acetic Acid | 2 eq | - | Room Temp | - |

| Ethanolamine | 2 eq | THF | - | - |

| Compound Name | Activity Type | Target Organism | Zone of Inhibition (mm) |

|---|---|---|---|

| Pyrazole Derivative A | Antimicrobial | Mycobacterium smegmatis | 12 |

| Pyrazole Derivative B | Herbicidal | Various weeds | Effective |

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

Impact of Trifluoromethyl Groups

Ester vs. Carboxylic Acid Functionality

- Ester groups (as in the target compound) are more volatile and less polar than carboxylic acids, affecting solubility and absorption. For example, the carboxylic acid derivative in has higher aqueous solubility, favoring pharmaceutical applications .

Biological Activity

Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate can be represented as follows:

- Molecular Formula : C₁₁H₁₃F₃N₂O₃

- Molecular Weight : 292.23 g/mol

- CAS Number : 344591-91-9

This compound is characterized by the presence of a pyrazole ring, which is known for its biological significance and versatility in drug design.

Inhibition of Lactate Dehydrogenase (LDH)

Recent studies have highlighted the role of pyrazole derivatives, including the compound in focus, as potent inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. LDH catalyzes the conversion of pyruvate to lactate, a critical pathway in anaerobic respiration, especially in cancer cells where it supports rapid growth and survival under low oxygen conditions.

A study published in Molecules reported that compounds derived from pyrazole exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. The lead compounds demonstrated sub-micromolar inhibition of lactate production in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cell lines. The study utilized high-throughput screening and structure-based design to optimize these inhibitors, indicating promising therapeutic potential against cancer metabolism .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrazole derivatives. Research indicates that certain pyrazole compounds exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial metabolic pathways or interference with cell wall synthesis .

Synthetic Approaches

The synthesis of Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation reaction between a trifluoromethylated pyrazole and an appropriate acylating agent.

Example Synthesis Pathway:

- Formation of Pyrazole Derivative : Start with 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- Acylation Reaction : React with methyl acetoacetate under basic conditions to form the desired ester.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological assays:

- Cancer Cell Line Studies : In vitro studies showed that treatment with Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate led to a significant reduction in cell viability in MiaPaCa2 cells compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that pyrazole derivatives possess a broad spectrum of activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate?

Methodological Answer:

The compound is synthesized via condensation reactions between a trifluoromethyl-substituted pyrazole precursor and a β-keto ester. A common approach involves:

- Step 1 : Preparation of the pyrazole core (1-methyl-3-(trifluoromethyl)-1H-pyrazole) via cyclization of hydrazine derivatives with trifluoromethyl ketones .

- Step 2 : Introduction of the 3-oxopropanoate moiety through Claisen condensation or Michael addition using methyl acetoacetate.

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions (K₂CO₃/DMF) are employed to optimize yield .

Key Considerations : Steric hindrance from the trifluoromethyl group may necessitate extended reaction times or elevated temperatures.

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELXL and ORTEP-III ) confirms the planar pyrazole ring and keto-ester conformation. Hydrogen bonding between the carbonyl oxygen and pyrazole NH stabilizes the crystal lattice .

- Spectroscopy :

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

- Challenges : The trifluoromethyl group induces hydrophobicity , complicating crystal nucleation. Polymorphism risks arise due to flexible ester and keto groups.

- Mitigation Strategies :

- Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to enhance hydrogen bonding .

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize lattice interactions .

- Software Tools : SHELXD and Mercury (CSD) analyze packing motifs to predict viable crystallization conditions.

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Nature : The -CF₃ group deactivates the pyrazole ring, reducing nucleophilicity at the 5-position.

- Impact on Suzuki-Miyaura Coupling : Requires activated boronic esters (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl boronic acid ) and Pd(PPh₃)₄ catalysis.

- Side Reactions : Competitive protodeboronation occurs under acidic conditions; thus, pH-controlled buffered systems (pH 7–8) are critical .

Data Contradiction Analysis: How to resolve discrepancies in reported synthetic yields for analogous pyrazole derivatives?

Methodological Answer:

- Case Study : Conflicting yields (40–85%) for similar compounds may stem from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., using hexane/EtOAc vs. MeOH).

- Moisture Sensitivity : Hydrolysis of the trifluoromethyl group in aqueous workups lowers yields. Anhydrous conditions (molecular sieves) improve consistency .

- Statistical Validation : Design of Experiments (DoE) optimizes parameters (temperature, catalyst loading) to identify robust conditions .

Advanced: What computational methods predict the compound’s supramolecular interactions?

Methodological Answer:

- DFT Calculations : Gaussian09 evaluates electrostatic potential surfaces to map hydrogen-bonding sites (e.g., keto oxygen as an acceptor) .

- Graph Set Analysis : Etter’s rules classify intermolecular interactions (e.g., R₂²(8) motifs for dimeric hydrogen bonds) .

- MD Simulations : GROMACS models solvation effects and conformational flexibility in biological assays .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition >200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous acidic/basic conditions. Stability in DMSO or dry DMF exceeds 6 months .

Advanced: How is the compound utilized in agrochemical research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.